Cas no 1301738-55-5 (5,5,5-Trifluoro-4-hydroxymethyl-4-nitro-pentanecarboxylic acid methyl ester)

5,5,5-Trifluoro-4-hydroxymethyl-4-nitro-pentanecarboxylic acid methyl ester is a fluorinated nitroalkane derivative with a hydroxymethyl and ester functional group. Its unique structure, featuring a trifluoromethyl group, enhances its reactivity and stability, making it valuable in synthetic organic chemistry, particularly for the construction of complex fluorinated molecules. The hydroxymethyl group offers versatility for further functionalization, while the nitro group provides opportunities for nucleophilic substitution or reduction. The methyl ester moiety improves solubility and facilitates downstream transformations. This compound is particularly useful in pharmaceutical and agrochemical research, where fluorinated intermediates are often sought for their metabolic stability and bioactivity. Its well-defined reactivity profile makes it a reliable building block for specialized synthetic applications.
5,5,5-Trifluoro-4-hydroxymethyl-4-nitro-pentanecarboxylic acid methyl ester structure
1301738-55-5 structure
Product Name:5,5,5-Trifluoro-4-hydroxymethyl-4-nitro-pentanecarboxylic acid methyl ester
CAS No:1301738-55-5
MF:C7H10F3NO5
MW:245.153213024139
MDL:MFCD04972987
CID:5188087
Update Time:2026-03-05

5,5,5-Trifluoro-4-hydroxymethyl-4-nitro-pentanecarboxylic acid methyl ester Chemical and Physical Properties

Names and Identifiers

    • 5,5,5-Trifluoro-4-hydroxymethyl-4-nitro-pentanecarboxylic acid methyl ester
    • Pentanoic acid, 5,5,5-trifluoro-4-(hydroxymethyl)-4-nitro-, methyl ester
    • MDL: MFCD04972987
    • Inchi: 1S/C7H10F3NO5/c1-16-5(13)2-3-6(4-12,11(14)15)7(8,9)10/h12H,2-4H2,1H3
    • InChI Key: UNMHXHNDHLGRTG-UHFFFAOYSA-N
    • SMILES: FC(C(CO)(CCC(=O)OC)[N+](=O)[O-])(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 274
  • XLogP3: 0.5
  • Topological Polar Surface Area: 92.4

5,5,5-Trifluoro-4-hydroxymethyl-4-nitro-pentanecarboxylic acid methyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB148450-1 g
5,5,5-Trifluoro-4-hydroxymethyl-4-nitro-pentanecarboxylic acid methyl ester; 98%
1301738-55-5
1g
€280.00 2022-06-12
abcr
AB148450-5 g
5,5,5-Trifluoro-4-hydroxymethyl-4-nitro-pentanecarboxylic acid methyl ester; 98%
1301738-55-5
5g
€760.00 2022-06-12
abcr
AB148450-1g
5,5,5-Trifluoro-4-hydroxymethyl-4-nitro-pentanecarboxylic acid methyl ester, 98%; .
1301738-55-5 98%
1g
€265.00 2024-04-19
abcr
AB148450-5g
5,5,5-Trifluoro-4-hydroxymethyl-4-nitro-pentanecarboxylic acid methyl ester, 98%; .
1301738-55-5 98%
5g
€650.00 2024-04-19

Additional information on 5,5,5-Trifluoro-4-hydroxymethyl-4-nitro-pentanecarboxylic acid methyl ester

Introduction to 5,5,5-Trifluoro-4-hydroxymethyl-4-nitro-pentanecarboxylic acid methyl ester (CAS No. 1301738-55-5)

5,5,5-Trifluoro-4-hydroxymethyl-4-nitro-pentanecarboxylic acid methyl ester is a fluorinated nitro compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential applications. This compound, identified by the CAS number 1301738-55-5, features a trifluoromethyl group and a nitro group at the 4-position of a pentanecarboxylic acid backbone, which are both critical for its reactivity and functionality. The presence of a hydroxymethyl group further enhances its versatility, making it a valuable intermediate in the synthesis of more complex molecules.

The trifluoromethyl group is a key feature in this compound, as it is known to influence the electronic properties and metabolic stability of molecules. In pharmaceutical applications, trifluoromethyl groups are often incorporated into drug candidates to improve their binding affinity, lipophilicity, and resistance to metabolic degradation. The nitro group in the molecule also plays a crucial role, serving as a versatile handle for further functionalization through reduction or diazotization reactions. These characteristics make 5,5,5-Trifluoro-4-hydroxymethyl-4-nitro-pentanecarboxylic acid methyl ester a promising building block for the development of novel therapeutic agents.

Recent research in the field of fluorinated compounds has highlighted their increasing importance in drug discovery and development. Fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of molecules, often leading to improved efficacy and reduced side effects. For instance, studies have shown that the introduction of trifluoromethyl groups can enhance the binding affinity of drug candidates to their target proteins, thereby increasing their therapeutic potential. Additionally, the nitro group can be used to introduce polar functional groups or to modify the electronic properties of the molecule, which can be critical for optimizing drug activity.

The hydroxymethyl group in 5,5,5-Trifluoro-4-hydroxymethyl-4-nitro-pentanecarboxylic acid methyl ester provides another layer of reactivity that can be exploited in synthetic chemistry. Hydroxymethyl groups are commonly used as intermediates in the formation of ethers, esters, and other functional groups that are essential for drug design. This versatility makes the compound a valuable tool for medicinal chemists looking to develop new molecules with tailored properties.

In addition to its synthetic utility, 5,5,5-Trifluoro-4-hydroxymethyl-4-nitro-pentanecarboxylic acid methyl ester has shown promise in several preclinical studies. Researchers have explored its potential as an intermediate in the synthesis of kinase inhibitors, which are used to treat various cancers and inflammatory diseases. The combination of fluorine and nitro groups in this compound suggests that it may exhibit inhibitory activity against specific enzymes by modulating their binding interactions. Furthermore, its structural features could make it a useful scaffold for developing next-generation therapeutics with improved selectivity and potency.

The synthesis of 5,5,5-Trifluoro-4-hydroxymethyl-4-nitro-pentanecarboxylic acid methyl ester involves multiple steps that highlight its complexity as a chemical entity. The introduction of the trifluoromethyl group typically requires specialized fluorination techniques such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Similarly, the nitration step must be carefully controlled to ensure high yield and selectivity. The hydroxymethyl group is often introduced through reduction reactions or nucleophilic additions following initial functionalization steps.

Recent advancements in synthetic methodologies have made it possible to produce complex fluorinated compounds more efficiently than ever before. Techniques such as flow chemistry and continuous manufacturing have enabled researchers to optimize reaction conditions and improve yields while reducing waste generation. These innovations are particularly important for compounds like 5,5,5-Trifluoro-4-hydroxymethyl-4-nitro-pentanecarboxylic acid methyl ester, which require multiple synthetic steps to achieve high purity and scalability.

The pharmaceutical industry continues to invest heavily in research aimed at discovering new therapeutic agents based on fluorinated scaffolds. The unique properties of compounds like 5,5,5-Trifluoro-4-hydroxymethyl-4-nitro-pentanecarboxylic acid methyl ester make them attractive candidates for further development into drugs with improved pharmacological profiles. As our understanding of fluorine's role in medicinal chemistry grows, so does the potential for this class of compounds to revolutionize drug design and development.

In conclusion, 5, , , Trifluoro, , , , hydroxymethyl, , , , nitro, pentanecarboxylic acid methyl ester (CAS No. 1301738-55-5) is a multifunctional compound with significant potential in pharmaceutical applications. Its unique structural features make it a valuable intermediate for synthesizing complex molecules with tailored properties. As research continues to uncover new ways to leverage fluorinated compounds like this one, its importance in drug discovery is likely to grow even further.

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